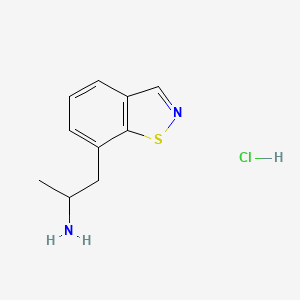
2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride is a chemical compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
準備方法
Synthetic Routes and Reaction Conditions
This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction can be catalyzed by various acids, including hydrochloric acid, to yield the desired product.
Industrial Production Methods
In an industrial setting, the Biginelli reaction can be optimized for large-scale production by using a continuous flow reactor. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted dihydropyrimidinones .
科学的研究の応用
2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds include other dihydropyrimidinones, such as 6-oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile and 2-ureido-4 [1H]-6-methyl-pyrimidinone .
Uniqueness
What sets 2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride apart is its specific structure, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C12H11ClN2O3 |
|---|---|
分子量 |
266.68 g/mol |
IUPAC名 |
2-(6-oxo-4-phenylpyrimidin-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C12H10N2O3.ClH/c15-11-6-10(9-4-2-1-3-5-9)13-8-14(11)7-12(16)17;/h1-6,8H,7H2,(H,16,17);1H |
InChIキー |
BWNDPRPEZIXPFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


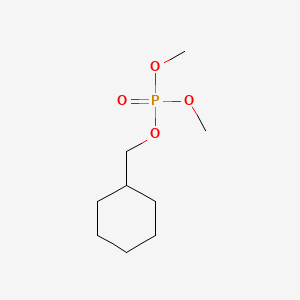
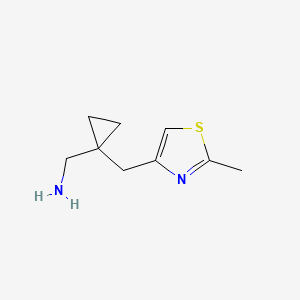
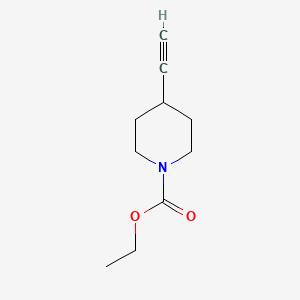
![1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B15319623.png)

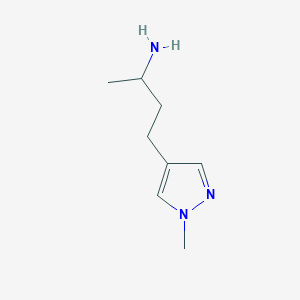

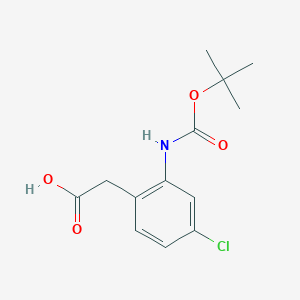

![1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine](/img/structure/B15319669.png)
